Cas no 28033-03-6 (Methyl 2-amino-5-nitroisonicotinate)

Methyl 2-amino-5-nitroisonicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-amino-5-nitroisonicotinate
- Methyl 2-amino-5-nitroisonicotite
- methyl 2-amino-5-nitropyridine-4-carboxylate
- SB53337
- G10979
- DTXSID30443704
- 28033-03-6
- 2-Amino-5-nitroisonicotinic acid methyl ester
- DA-33032
- Methyl2-amino-5-nitroisonicotinate
- AKOS016006575
-
- インチ: InChI=1S/C7H7N3O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3,(H2,8,9)
- InChIKey: LYOFHNCZHGBIAM-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC(=N)NC=C1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 197.04365571g/mol
- どういたいしつりょう: 197.04365571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 111Ų
Methyl 2-amino-5-nitroisonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177343-1g |
methyl 2-amino-5-nitroisonicotinate |
28033-03-6 | 95% | 1g |
$580 | 2021-08-05 | |
Alichem | A029206396-1g |
Methyl 2-amino-5-nitroisonicotinate |
28033-03-6 | 95% | 1g |
$510.00 | 2023-09-02 | |
Aaron | AR00CFBC-100mg |
Methyl 2-aMino-5-nitroisonicotinate |
28033-03-6 | 98% | 100mg |
$81.00 | 2023-12-15 | |
1PlusChem | 1P00CF30-250mg |
Methyl 2-aMino-5-nitroisonicotinate |
28033-03-6 | 98% | 250mg |
$163.00 | 2023-12-17 | |
Chemenu | CM177343-1g |
methyl 2-amino-5-nitroisonicotinate |
28033-03-6 | 95% | 1g |
$580 | 2022-06-11 | |
Aaron | AR00CFBC-250mg |
Methyl 2-aMino-5-nitroisonicotinate |
28033-03-6 | 98% | 250mg |
$135.00 | 2023-12-15 | |
1PlusChem | 1P00CF30-100mg |
Methyl 2-aMino-5-nitroisonicotinate |
28033-03-6 | 98% | 100mg |
$106.00 | 2023-12-17 |
Methyl 2-amino-5-nitroisonicotinate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
Methyl 2-amino-5-nitroisonicotinateに関する追加情報
Methyl 2-amino-5-nitroisonicotinate (CAS No. 28033-03-6): Properties, Applications, and Market Insights
Methyl 2-amino-5-nitroisonicotinate (CAS No. 28033-03-6) is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This nitro-substituted isonicotinate derivative has garnered attention due to its unique chemical structure and versatile applications. In this comprehensive guide, we explore its properties, synthesis methods, industrial uses, and emerging trends in the chemical sector.
The molecular formula of Methyl 2-amino-5-nitroisonicotinate is C7H7N3O4, featuring both amino and nitro functional groups on a pyridine ring. This structural configuration contributes to its reactivity and makes it valuable as an intermediate in organic synthesis. Researchers frequently search for "synthesis of Methyl 2-amino-5-nitroisonicotinate" or "28033-03-6 applications," reflecting growing interest in this compound's potential.
Recent studies highlight the compound's role in developing novel pharmaceutical agents. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups makes Methyl 2-amino-5-nitroisonicotinate particularly useful in medicinal chemistry. Current research trends focus on its potential as a building block for antimicrobial and anti-inflammatory compounds, addressing global health challenges.
From a commercial perspective, the demand for Methyl 2-amino-5-nitroisonicotinate has shown steady growth, particularly in Asia-Pacific markets. Quality specifications typically require purity levels above 98%, with HPLC being the preferred analytical method. Suppliers often emphasize batch-to-batch consistency, responding to industry concerns about "reliable Methyl 2-amino-5-nitroisonicotinate suppliers" and "CAS 28033-03-6 quality standards."
The compound's physical properties include a melting point range of 180-185°C and moderate solubility in polar organic solvents. These characteristics influence its handling and storage requirements. Safety data sheets recommend standard laboratory precautions, though it's not classified as hazardous under normal handling conditions. Researchers frequently inquire about "Methyl 2-amino-5-nitroisonicotinate solubility" and "stability of 28033-03-6," indicating practical application concerns.
In agrochemical applications, Methyl 2-amino-5-nitroisonicotinate serves as a precursor for developing new crop protection agents. The global push for sustainable agriculture has increased interest in novel chemical entities that can enhance pesticide efficacy while reducing environmental impact. This aligns with searches for "green chemistry applications of nitroisonicotinates" and "bioactive Methyl 2-amino-5-nitroisonicotinate derivatives."
Analytical characterization of Methyl 2-amino-5-nitroisonicotinate typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's distinct spectral signatures facilitate quality control in manufacturing processes. Recent advancements in analytical technology have improved detection limits for impurities, addressing industry needs for "high-purity 28033-03-6 analysis."
The global market for Methyl 2-amino-5-nitroisonicotinate reflects broader trends in fine chemicals, with increasing emphasis on custom synthesis and contract manufacturing. Price fluctuations are influenced by raw material availability and regional production capacity. Market analysts note growing interest in "Methyl 2-amino-5-nitroisonicotinate price trends" and "CAS 28033-03-6 supply chain" from procurement specialists.
Environmental considerations surrounding Methyl 2-amino-5-nitroisonicotinate have prompted research into greener synthesis routes. Catalytic methods and solvent optimization strategies aim to reduce the ecological footprint of production processes. These developments respond to searches for "sustainable synthesis of 28033-03-6" and "eco-friendly nitroisonicotinate chemistry," reflecting industry sustainability goals.
Future research directions for Methyl 2-amino-5-nitroisonicotinate include exploration of its coordination chemistry and potential in materials science. The compound's ability to form metal complexes suggests applications in catalysis and functional materials. Such possibilities generate queries about "metal complexes with Methyl 2-amino-5-nitroisonicotinate" and "advanced applications of 28033-03-6."
In conclusion, Methyl 2-amino-5-nitroisonicotinate (CAS No. 28033-03-6) represents an important chemical building block with diverse applications across multiple industries. Its unique structural features continue to inspire innovative research, while market dynamics reflect the compound's growing commercial significance. Ongoing developments in synthesis, analysis, and application ensure this compound remains relevant in addressing contemporary scientific and industrial challenges.
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